![molecular formula C16H11FN6O B2953520 N'-(7-fluoropyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazidE CAS No. 895158-95-9](/img/structure/B2953520.png)
N'-(7-fluoropyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazidE
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Overview
Description
N’-(7-Fluoropyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazide is a chemical compound with the CAS Number: 895158-95-9 . Its molecular weight is 322.3 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, and in a freezer under -20C .
Molecular Structure Analysis
The InChI code for N’-(7-Fluoropyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazide is 1S/C16H11FN6O/c17-10-3-4-13-11 (8-10)20-15 (14-2-1-7-23 (13)14)21-22-16 (24)12-9-18-5-6-19-12/h1-9H, (H,20,21) (H,22,24) .Physical And Chemical Properties Analysis
N’-(7-Fluoropyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazide is a solid substance . It should be stored in a dark place, under an inert atmosphere, and in a freezer under -20C .Scientific Research Applications
Pancreatic Cancer Treatment
SC144 has been studied for its potential in treating pancreatic cancer . It has been found to enhance the efficacy of paclitaxel, a first-line chemotherapeutic . The compound interferes with interleukin-6/glycoprotein-130 signaling, which plays a key role in the progression and poor survival in pancreatic ductal adenocarcinoma (PDAC) . In experiments performed on a mouse model of pancreatic cancer and cell lines, SC144 was found to enhance low-dose paclitaxel effects by increasing apoptosis in tumor cells or reducing interleukin-6 levels .
Inhibition of Interleukin-6/Glycoprotein-130 Signaling
SC144 is a small-molecule gp130 inhibitor that can interfere with the interleukin-6/glycoprotein-130 signaling cascade . This signaling cascade is involved in various cellular processes, including cell growth and differentiation, and is implicated in several types of cancers .
Enhancement of Chemotherapeutic Efficacy
SC144 has been found to enhance the anti-tumorigenic effects of paclitaxel, suggesting that paclitaxel doses might be reduced in combined chemotherapy to lessen paclitaxel side effects . This could potentially improve the treatment efforts in pancreatic cancer .
Broad-Spectrum Anticancer Activity
SC144 has been discovered with a broad-spectrum anticancer activity . It has been studied for its effects in PDAC cell lines .
Design and Discovery of New Anticancer Agents
SC144 belongs to a series of salicylhydrazide class of compounds that possess remarkable potency in a large panel of cancer cell lines from different tumor origins . The optimized lead compound, SC144, has been further investigated and selected for its unique mechanisms of action .
Targeting Oncostatin-M Signaling
SC144 is a promising small-molecule gp130 inhibitor of IL-6 and Oncostatin-M signaling for the treatment of pancreatic cancer . Oncostatin M is a cytokine that can inhibit the growth of some tumors and promote the growth of others .
Safety and Hazards
Mechanism of Action
Target of Action
SC144, also known as N’-(7-fluoropyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazide, is a first-in-class, orally active inhibitor of glycoprotein 130 (gp130) . Gp130 is a compound of the Interleukin-6 (IL-6) and Oncostatin-M (OSM) receptor complex that triggers STAT3 signaling .
Mode of Action
SC144 binds to gp130, inducing its phosphorylation (S782) and deglycosylation . This binding abrogates STAT3 phosphorylation and nuclear translocation, further inhibiting the expression of downstream target genes . SC144 shows potent inhibition of gp130 ligand-triggered signaling .
Biochemical Pathways
The binding of SC144 to gp130 disrupts the IL-6 and OSM signaling pathways, which are known to be pro-tumorigenic in many cancers . The inhibition of gp130 activity leads to the inactivation of Akt and Stat3, as well as the suppression of Stat3-regulated gene expression . This eventually causes cell-cycle arrest, anti-angiogenesis, and apoptosis .
Result of Action
SC144 has been shown to induce apoptosis in human ovarian cancer cells . It exhibits potent cytotoxicity against a panel of drug-sensitive and drug-resistant cancer cell lines . Its activity is independent of p53, HER-2, estrogen, and androgen receptor expressions . The compound’s ability to overcome drug resistance in ovarian cancer has been highlighted .
properties
IUPAC Name |
N'-(7-fluoropyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN6O/c17-10-3-4-13-11(8-10)20-15(14-2-1-7-23(13)14)21-22-16(24)12-9-18-5-6-19-12/h1-9H,(H,20,21)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEADAWQSJOWXBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C3=C(C=C(C=C3)F)N=C(C2=C1)NNC(=O)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(7-fluoropyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazidE |
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